

12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 12-Hydroxy-9(E)-octadecenoic acid

Cat. No.: B1240320

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **12-Hydroxy-9(E)-octadecenoic acid** (12-HOE), a trans-hydroxy fatty acid, for researchers, scientists, and professionals in drug development. This document outlines its structure, properties, potential biological activities, and relevant experimental protocols.

Introduction

12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaic acid, is the trans isomer of ricinoleic acid.^[1] It is an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon and a trans double bond at the 9th carbon. While its cis-isomer, ricinoleic acid, is well-characterized as the primary component of castor oil^[2], 12-HOE is less studied but holds potential interest due to its structural similarity to other biologically active lipids. This guide synthesizes the current knowledge on 12-HOE and provides a framework for future research.

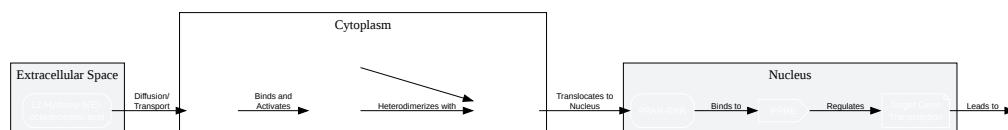
Structure and Chemical Identity

The structure of **12-Hydroxy-9(E)-octadecenoic acid** is characterized by an 18-carbon chain with a carboxylic acid group at one end, a hydroxyl group at the 12th carbon, and a trans double bond between the 9th and 10th carbons.

Identifier	Value
IUPAC Name	(9E,12R)-12-Hydroxyoctadec-9-enoic acid[1]
Synonyms	Ricinelaidic acid, (E)-12-Hydroxyoctadec-9-enoic acid[3]
CAS Number	540-12-5[1]
Molecular Formula	C ₁₈ H ₃₄ O ₃ [1]
Molecular Weight	298.46 g/mol [1]
InChI Key	WBHHMMIMDMUBKC-XLNAKTSKSA-N[1]
SMILES	CCCCCCCC(C/C=C/CCCCCCCC(=O)O)O

Physicochemical Properties

Quantitative data on the physical properties of **12-Hydroxy-9(E)-octadecenoic acid** are not readily available. However, the properties of its parent trans fatty acid, elaidic acid, can provide an estimation. The linear structure of trans fatty acids allows them to pack more closely, generally resulting in higher melting points compared to their cis counterparts.[4]

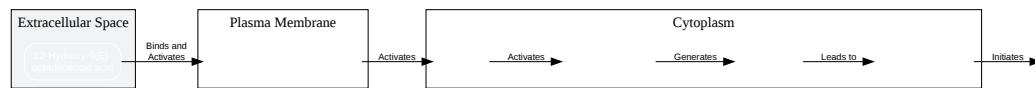

Property	Value (Elaidic Acid)	Reference
Melting Point	42 - 44 °C	[5]
Physical Description	White solid	[5]
Solubility	Practically insoluble in water	[4]

Biological Properties and Potential Signaling Pathways

The biological activities of **12-Hydroxy-9(E)-octadecenoic acid** have not been extensively studied. However, based on the known functions of structurally similar fatty acids, several potential mechanisms of action can be proposed.

Peroxisome Proliferator-Activated Receptors (PPARs)

Hydroxyoctadecadienoic acid (HODE) isomers have been identified as potential agonists for Peroxisome Proliferator-Activated Receptor gamma (PPAR γ).^{[6][7]} PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Activation of PPAR γ is a key mechanism for the therapeutic effects of certain anti-diabetic drugs. It is plausible that 12-HOE, as a hydroxy fatty acid, could also modulate PPAR activity.



[Click to download full resolution via product page](#)

Figure 1: Proposed PPAR signaling pathway for 12-HOE.

G-Protein Coupled Receptors (GPCRs)

Free fatty acids are known to be endogenous ligands for several G-protein coupled receptors, including GPR40 (FFAR1) and GPR120 (FFAR4).^{[8][9]} These receptors are involved in various physiological processes, such as insulin secretion and inflammatory responses. Given that other hydroxy fatty acids have been shown to activate GPR40^[6], it is conceivable that 12-HOE could also act as a ligand for these receptors.

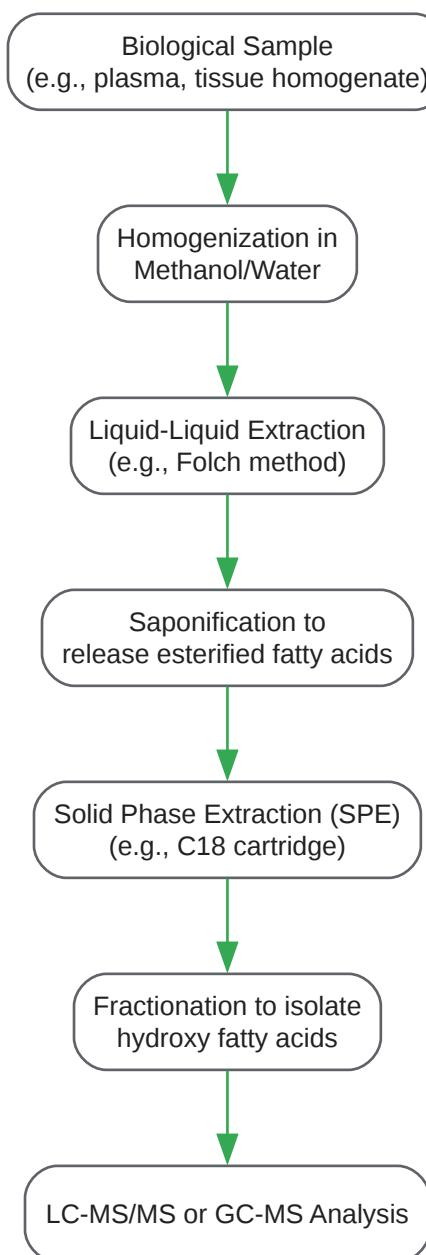

[Click to download full resolution via product page](#)

Figure 2: Proposed GPCR signaling pathway for 12-HOE.

Experimental Protocols

Extraction and Purification from Biological Samples

A general workflow for the extraction of hydroxy fatty acids from biological matrices is outlined below. This protocol may require optimization depending on the specific sample type.

[Click to download full resolution via product page](#)

Figure 3: General workflow for extraction of 12-HOE.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids like 12-HOE.

Sample Preparation:

- Extract lipids from the biological sample as described in section 5.1.
- The extracted lipid fraction containing 12-HOE is dried down and reconstituted in an appropriate solvent (e.g., methanol/water).
- An internal standard (e.g., a deuterated analog of 12-HOE) should be added prior to extraction for accurate quantification.

LC-MS/MS Parameters:

- Column: A reverse-phase C18 column is typically used for separation.
- Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.
- Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.
- Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transition from the precursor ion (the deprotonated molecule, $[M-H]^-$) to a specific product ion is monitored.

Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for fatty acid analysis, but it requires derivatization to increase the volatility of the analyte.

Derivatization:

- Esterification: The carboxylic acid group is converted to a methyl ester (FAME) using reagents like BF_3 -methanol.[10]
- Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

GC-MS Parameters:

- Column: A capillary column with a polar stationary phase is suitable for separating fatty acid methyl esters.
- Injection: Splitless injection is often used for trace analysis.
- Mass Spectrometry: Electron ionization (EI) is used, and the resulting fragmentation pattern can be used for structural elucidation and quantification.

Cell-Based Reporter Gene Assays

To investigate the activation of PPARs or GPCRs by 12-HOE, cell-based reporter gene assays can be employed.

PPAR Activation Assay:

- Cell Line: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with:
 - An expression vector for the PPAR of interest (e.g., PPAR γ).
 - A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).[11]
- Treatment: The transfected cells are treated with various concentrations of 12-HOE.
- Measurement: Luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPAR signaling pathway.[5]

GPCR Activation Assay:

- Cell Line: A cell line expressing the GPCR of interest (e.g., GPR40 or GPR120) is transfected with a reporter plasmid. The reporter is chosen based on the downstream signaling of the GPCR (e.g., a serum response element (SRE)-luciferase reporter for Gq-coupled receptors).[2]
- Treatment: The cells are treated with different concentrations of 12-HOE.
- Measurement: The reporter gene expression (e.g., luciferase activity) is quantified to determine receptor activation.[12]

Conclusion

12-Hydroxy-9(E)-octadecenoic acid represents an understudied lipid with the potential for interesting biological activities, particularly in the context of metabolic and inflammatory signaling. Based on its structural similarity to known ligands, it is a promising candidate for modulating the activity of PPARs and fatty acid-sensing GPCRs. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the synthesis, analysis, and biological functions of this intriguing molecule. Further research is warranted to fully elucidate the physiological and pathological roles of 12-HOE and to explore its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ricinelaic acid - Wikipedia [en.wikipedia.org]
- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 3. (9E)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. Elaide Acid | C18H34O2 | CID 637517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comprehensive analysis of PPAR γ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of PPAR γ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1240320#12-hydroxy-9-e-octadecenoic-acid-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com